molecular formula C9H11F2NO2 B2962975 [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine CAS No. 926251-50-5

[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine

Cat. No.: B2962975
CAS No.: 926251-50-5
M. Wt: 203.189
InChI Key: DOSLRTFWKQNLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine: is an organic compound that features a methanamine group attached to a phenyl ring substituted with difluoromethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the attachment of the methanamine group. One common method involves the nucleophilic substitution reaction of a precursor compound with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in an organic solvent like isopropanol, DMF, or 1,4-dioxane at temperatures ranging from 60°C to 120°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methanamine groups.

    Reduction: Reduction reactions can target the difluoromethoxy group, potentially converting it to a simpler alkoxy group.

    Substitution: The phenyl ring allows for various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Products may include difluoromethoxy-quinones or methoxy-quinones.

    Reduction: Products may include simpler alkoxy derivatives.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Mechanism of Action

The mechanism by which [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine exerts its effects depends on its interaction with molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, making it a potent ligand for certain enzymes or receptors. The methanamine group can interact with biological amine receptors, influencing various biochemical pathways .

Properties

IUPAC Name

[3-(difluoromethoxy)-4-methoxyphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSLRTFWKQNLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.